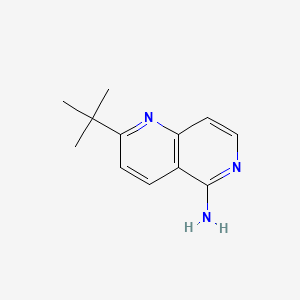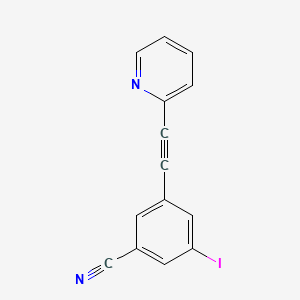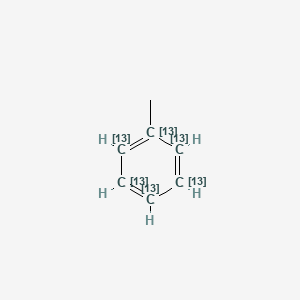
Toluene-13C6
Descripción general
Descripción
Methyl(1,2,3,4,5,6-13C6)cyclohexatriene is a compound with the molecular formula C7H8 . It is a highly reactive molecule that can undergo various chemical reactions.
Molecular Structure Analysis
The molecular structure of methyl(1,2,3,4,5,6-13C6)cyclohexatriene is represented by the isomeric SMILES: C [13C]1= [13CH] [13CH]= [13CH] [13CH]= [13CH]1 . This indicates that the molecule consists of a cyclohexatriene ring with a methyl group attached, and all six carbon atoms in the ring are carbon-13 isotopes .Chemical Reactions Analysis
Methyl(1,2,3,4,5,6-13C6)cyclohexatriene is a highly reactive molecule that can undergo various chemical reactions. It can react with nucleophiles such as amino acids and nucleotides, leading to the formation of covalent adducts.Physical and Chemical Properties Analysis
The physical and chemical properties of methyl(1,2,3,4,5,6-13C6)cyclohexatriene include a molecular weight of 98.095 g/mol, an XLogP3 of 2.7, and no hydrogen bond donor or acceptor count . It has a complexity of 42 and an isotope atom count of 6 .Aplicaciones Científicas De Investigación
Oxidación catalítica de tolueno
Toluene-13C6 se utiliza en la investigación relacionada con la oxidación catalítica del tolueno. Este proceso es crucial para controlar la emisión de tolueno, un contaminante dañino para el medio ambiente y la salud humana. El método de oxidación catalítica degrada el tolueno en CO2 sin liberar otros contaminantes .
Análisis ambiental
This compound se utiliza en el análisis ambiental. Por ejemplo, β-HCH (β-BHC) (¹³C₆, 99%) 100 µg/mL en tolueno es un producto que se ofrece para estos fines .
Sensores de gas de tolueno
Se está llevando a cabo la investigación para desarrollar sensores eficientes para detectar gas de tolueno, lo cual es crucial para la salud ambiental y personal. This compound se puede utilizar en el desarrollo de estos sensores .
Síntesis y aplicación biológica
This compound se puede utilizar en la síntesis de 1,2,3-triazoles, que tienen amplias aplicaciones en el descubrimiento de fármacos, la síntesis orgánica, la química de polímeros, la química supramolecular, la bioconjugación, la biología química, la imagen fluorescente y la ciencia de materiales .
Identificación mejorada de compuestos en metabolómica
This compound se utiliza en aplicaciones de metabolómica. Una técnica llamada análisis de valores atípicos de la relación isotópica (IROA) utiliza muestras que están etiquetadas isotópicamente con this compound. Esta estrategia de etiquetado lleva a patrones isotópicos característicos que permiten la diferenciación de las señales biológicas de los artefactos y arrojan el número exacto de carbonos, lo que reduce significativamente las posibles fórmulas moleculares
Mecanismo De Acción
Target of Action
Toluene-13C6, also known as DTXSID10745758, methyl(1,2,3,4,5,6-13C6)cyclohexatriene, or Benzene-13C6, methyl-, is an aromatic hydrocarbon and a mono-substituted derivative of benzene . It is widely used in industry as a building block for pharmaceutical goods and as an organic solvent in synthetic preparations . .
Mode of Action
It is known that toluene, the parent compound of this compound, can interact with various cellular proteins closely associated with the actions of misused substances
Biochemical Pathways
This compound may be involved in several biochemical pathways. For instance, toluene, the parent compound, is known to be involved in the formation of polycyclic aromatic hydrocarbons (PAHs) and soot . It is also involved in reactions with hydroxyl radicals
Pharmacokinetics
It is known that toluene, the parent compound, can be absorbed through inhalation, ingestion, and skin contact, and it is distributed throughout the body, with the highest concentrations found in adipose tissue . Toluene is metabolized primarily in the liver and excreted in the urine
Result of Action
It is known that toluene, the parent compound, can have significant effects on brain structures and processes involved in the rewarding aspects of drugs
Análisis Bioquímico
Biochemical Properties
Toluene-13C6, like toluene, interacts with various enzymes, proteins, and other biomolecules. Its biotransformation leads to the generation of reactive oxygen species that cause oxidative stress and DNA damages
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to induce oxidative DNA damages resulting in genotoxicity in different brain regions including cortex, cerebellum, and hippocampus . It also affects cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Long-term and intense exposure to toluene vapors has been shown to have a severe impact on central nervous system myelin . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of toluene have effects similar to other volatile substances such as psychomotor damage, excitation and later inhibition of locomotor activities, loss of the standing reflex, and sedation
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to be a precursor to form polycyclic aromatic hydrocarbons (PAHs) and soot
Propiedades
IUPAC Name |
methyl(1,2,3,4,5,6-13C6)cyclohexatriene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-WBJZHHNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745758 | |
| Record name | Benzene-13C6, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.095 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-35-3 | |
| Record name | Benzene-13C6, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-35-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)


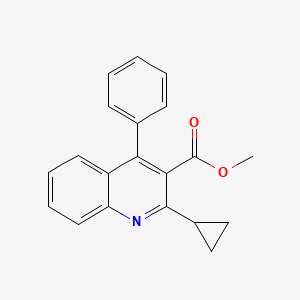
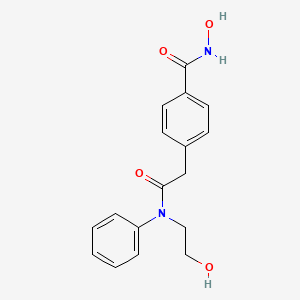
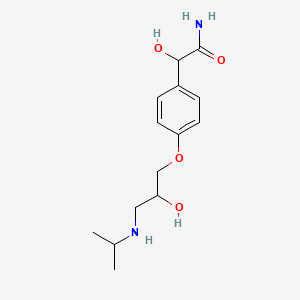
![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)

